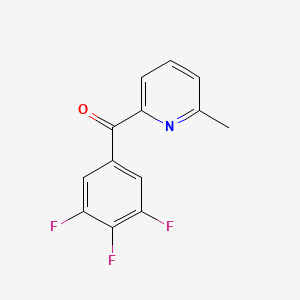

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine

Description

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is an organic compound with the molecular formula C13H8F3NO It is a derivative of pyridine, substituted with a methyl group at the 6-position and a trifluorobenzoyl group at the 2-position

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c1-7-3-2-4-11(17-7)13(18)8-5-9(14)12(16)10(15)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKKTBFMNQSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine typically involves the reaction of 6-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The trifluorobenzoyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: 6-Carboxy-2-(3,4,5-trifluorobenzoyl)pyridine.

Reduction: 6-Methyl-2-(3,4,5-trifluoromethyl)pyridine.

Substitution: 3-Nitro-6-methyl-2-(3,4,5-trifluorobenzoyl)pyridine or 3-Halo-6-methyl-2-(3,4,5-trifluorobenzoyl)pyridine.

Scientific Research Applications

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluorobenzoyl and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-(3,4,5-Trifluorobenzoyl)pyridine: Lacks the methyl group at the 6-position.

6-Methyl-2-benzoylpyridine: Lacks the trifluoromethyl groups on the benzoyl ring.

2-(3,4,5-Trifluorobenzoyl)-3-methylpyridine: Methyl group is at the 3-position instead of the 6-position.

Uniqueness

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is unique due to the presence of both the methyl group on the pyridine ring and the trifluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluorobenzoyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potentials based on available research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

- Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing cellular signaling pathways and gene expression.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and various kinases related to tumor growth.

The compound's interaction with enzymes and proteins plays a crucial role in its biological effects:

| Property | Description |

|---|---|

| Enzyme Interaction | Inhibits COX-2, reducing pro-inflammatory mediators like prostaglandins. |

| Cellular Effects | Alters cell signaling pathways, influencing apoptosis and cellular metabolism. |

| Metabolic Pathways | Primarily metabolized in the liver by cytochrome P450 enzymes. |

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic factors. The compound's stability under physiological conditions allows for sustained biological activity over time.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Anti-Cancer Activity : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values observed suggest potent anti-cancer properties comparable to established chemotherapeutic agents.

- Anti-Inflammatory Effects : Animal models have shown that treatment with this compound results in significant reductions in inflammatory markers, supporting its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disorders.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Exhibit therapeutic effects such as anti-inflammatory and anti-cancer activities without significant toxicity.

- High Doses : May lead to adverse effects including cellular damage and apoptosis in non-target tissues.

Transport and Distribution

The compound is transported across cell membranes via specific transporters. Its distribution within tissues is critical for its bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.